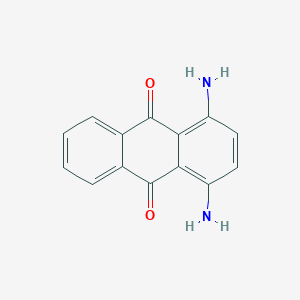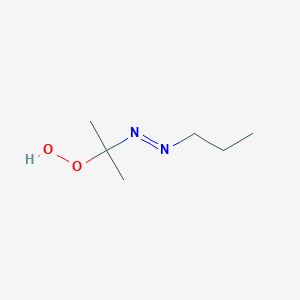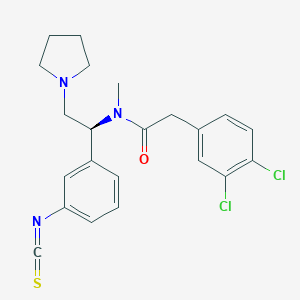
2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide, also known as DIMEB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the proteasome, which is a cellular complex responsible for degrading unwanted or damaged proteins.
作用机制
2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide inhibits the proteasome by binding to its catalytic subunits, thereby preventing the degradation of unwanted or damaged proteins. This leads to the accumulation of misfolded proteins, which can induce apoptosis in cancer cells. Additionally, 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide has been shown to induce the accumulation of polyubiquitinated proteins, which can activate the unfolded protein response and lead to cell death.
生化和生理效应
2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide has been shown to induce the accumulation of misfolded proteins and activate the unfolded protein response, which can lead to cell death.
实验室实验的优点和局限性
One of the main advantages of using 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide in lab experiments is its potent inhibitory effects on the proteasome. This makes it a valuable tool for studying the role of the proteasome in various cellular processes. However, 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide has some limitations, such as its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and concentrations when using 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide in lab experiments.
未来方向
There are several future directions for the use of 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide in scientific research. One potential direction is the development of 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide analogs with improved potency and selectivity. Another direction is the use of 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide in combination with other cancer therapies to enhance their efficacy. Additionally, 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide could be used to study the role of the proteasome in various diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion:
In conclusion, 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide is a potent inhibitor of the proteasome that has been extensively used in scientific research. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and activate the unfolded protein response. While 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide has some limitations, it is a valuable tool for studying the role of the proteasome in various cellular processes. There are several future directions for the use of 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide in scientific research, which could lead to the development of new cancer therapies and a better understanding of the proteasome's role in disease.
合成方法
2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide can be synthesized using a multistep process that involves the reaction of 3,4-dichloroaniline with N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide. The resulting product is then purified using column chromatography to obtain pure 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide.
科学研究应用
2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide has been extensively used in scientific research due to its potent inhibitory effects on the proteasome. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. It has also been used to study the role of the proteasome in various cellular processes, such as protein degradation, DNA repair, and cell cycle regulation.
属性
CAS 编号 |
155512-49-5 |
|---|---|
产品名称 |
2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide |
分子式 |
C22H23Cl2N3OS |
分子量 |
448.4 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenyl)-N-[(1S)-1-(3-isothiocyanatophenyl)-2-pyrrolidin-1-ylethyl]-N-methylacetamide |
InChI |
InChI=1S/C22H23Cl2N3OS/c1-26(22(28)12-16-7-8-19(23)20(24)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)25-15-29/h4-8,11,13,21H,2-3,9-10,12,14H2,1H3/t21-/m1/s1 |
InChI 键 |
BNAKCEFXXMHXDQ-OAQYLSRUSA-N |
手性 SMILES |
CN([C@H](CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
同义词 |
2-(3,4-dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide DIPPA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



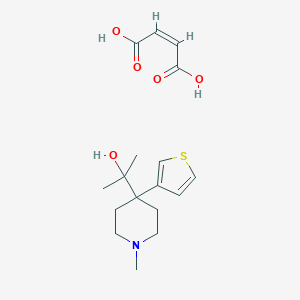
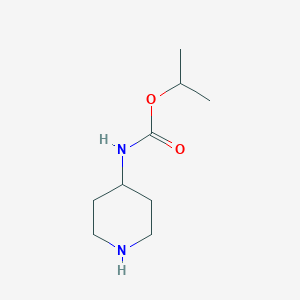
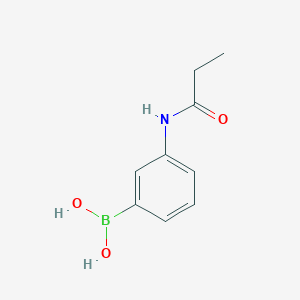
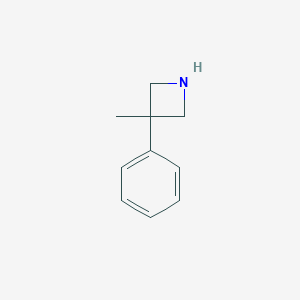
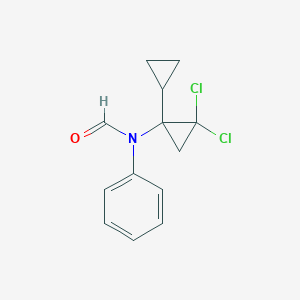
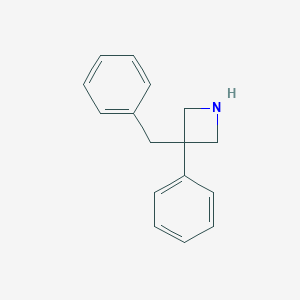
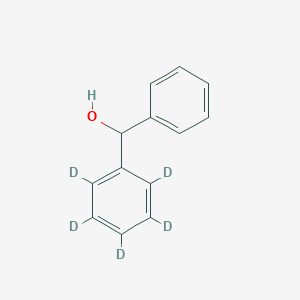
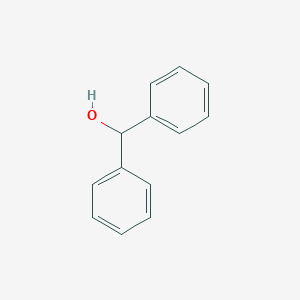
![3-Methyl-2-nitro-9H-pyrido[2,3-B]indole](/img/structure/B121724.png)
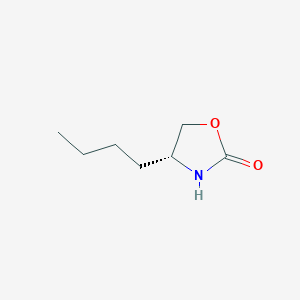
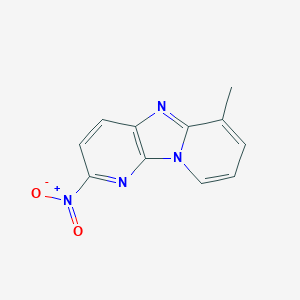
![[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium](/img/structure/B121734.png)
